molecular formula C24H17BrN2O2 B6079814 N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide

N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide

Katalognummer B6079814
Molekulargewicht: 445.3 g/mol
InChI-Schlüssel: KVIMRYSIDONZCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the family of matrix metalloproteinase inhibitors (MMPIs). It was first synthesized in 1988 by British scientists at the Wellcome Research Laboratories.

Wirkmechanismus

N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide inhibits MMP activity by binding to the active site of the enzyme and preventing it from cleaving its substrate. MMPs require a zinc ion at their active site to function, and N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide chelates this zinc ion, thereby preventing MMP activity.
Biochemical and Physiological Effects:
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been shown to inhibit the growth and invasion of various cancer cell lines in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer. In addition, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been shown to have anti-inflammatory properties and can reduce the severity of inflammatory diseases such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide is that it is a potent and selective inhibitor of MMPs. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation of N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide is that it can inhibit other zinc-dependent enzymes besides MMPs, which can lead to off-target effects. In addition, its efficacy in clinical trials has been limited by its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.

Zukünftige Richtungen

1. Development of more potent and selective MMP inhibitors with improved pharmacokinetic properties.
2. Combination therapy with N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide and other anti-cancer agents to enhance efficacy.
3. Investigation of the role of MMPs in other diseases, such as cardiovascular disease and neurodegenerative diseases.
4. Development of MMP-targeted imaging agents for non-invasive diagnosis and monitoring of cancer.
5. Investigation of the role of MMPs in the tumor microenvironment and the development of therapies that target the tumor microenvironment.

Synthesemethoden

N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide can be synthesized by reacting 4-bromobenzoic acid with 4-aminobenzamide to form 4-[(4-bromobenzoyl)amino]benzamide. This intermediate is then reacted with 1-naphthylamine to form the final product, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. MMPs are involved in the degradation of the extracellular matrix, which allows cancer cells to migrate and invade neighboring tissues. By inhibiting MMP activity, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide can potentially prevent tumor growth and metastasis.

Eigenschaften

IUPAC Name

N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O2/c25-18-10-8-17(9-11-18)23(28)26-19-12-14-20(15-13-19)27-24(29)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIMRYSIDONZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.